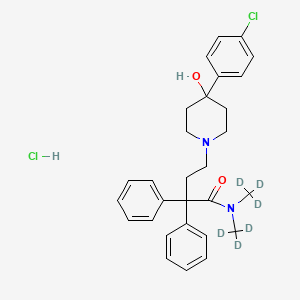
洛哌丁胺-d6 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Loperamide-d6 Hydrochloride is a deuterium-labeled version of Loperamide Hydrochloride . Loperamide Hydrochloride is an opioid receptor agonist used for the treatment of diarrhea . It is also used for short-term diarrhea or irritable bowel syndrome (IBS), and for recurring or longer-lasting diarrhea from bowel conditions such as Crohn’s disease, ulcerative colitis, and short bowel syndrome .
Synthesis Analysis
The synthesis of Loperamide involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm . The reaction for obtaining Loperamide is carried out at a temperature ranging from 40 to 70 0 C, preferably from 55 to 65 0 C .Molecular Structure Analysis
The molecular formula of Loperamide Hydrochloride is C29H34Cl2N2O2 . The average mass is 513.498 Da and the monoisotopic mass is 512.199707 Da .Chemical Reactions Analysis
The spectrophotometric technique involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm .Physical and Chemical Properties Analysis
Loperamide Hydrochloride is a white to off-white compound . The validity of Beer’s law was established in the range of 0.5–10 μg/L .科学研究应用
法医毒理学
洛哌丁胺-d6 盐酸盐: 用于法医毒理学,作为生物样本中洛哌丁胺定量的内标。此应用对于怀疑洛哌丁胺滥用的尸检分析至关重要。 该化合物氘代形式具有高特异性和稳定性,便于气相色谱-质谱 (GC-MS) 方法中准确检测和定量 .
药物开发
在制药行业,洛哌丁胺-d6 盐酸盐 在口服分散片 (ODT) 的制剂和评估中发挥作用。它有助于开发快速起效的治疗方法,用于腹泻等疾病,这对敌对环境中的士兵特别有利。 该化合物的特性有助于了解药物的生物利用度以及在片剂制剂过程中与各种赋形剂的相互作用 .
临床药理学
该化合物在临床药理学研究中很重要,因为它有助于研究洛哌丁胺的作用机制。 作为稳定的同位素标记,洛哌丁胺-d6 盐酸盐 允许研究人员跟踪人体中洛哌丁胺的药代动力学和药效学,从而深入了解其对肠道动力和水电解质平衡的影响 .
分析方法验证
洛哌丁胺-d6 盐酸盐: 对于分析方法验证至关重要。它用作参考标准,以确保分析方法的准确性和精确性,例如高效液相色谱 (HPLC) 和 GC-MS。 此应用对于确认研究和临床环境中分析结果的可靠性至关重要 .
滥用潜力研究
该化合物用于评估洛哌丁胺滥用潜力的研究。 由于其结构相似性和与阿片受体的结合亲和力,洛哌丁胺-d6 盐酸盐 有助于了解非处方药物的滥用,并有助于制定策略以减轻此类滥用 .
药物相互作用研究
在药物相互作用研究中,洛哌丁胺-d6 盐酸盐 用于研究洛哌丁胺与其他物质之间的潜在相互作用。 其稳定的同位素标记允许精确监测洛哌丁胺在其他药物存在下的行为,这对确保患者安全和联合药物治疗的疗效至关重要 .
作用机制
Target of Action
Loperamide-d6 Hydrochloride primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling the motility of the gastrointestinal tract.
Mode of Action
Upon administration, Loperamide-d6 Hydrochloride binds to the mu-opioid receptors in the gut wall . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, Loperamide-d6 Hydrochloride suppresses the overactivity of the bowel .
Biochemical Pathways
The binding of Loperamide-d6 Hydrochloride to the mu-opioid receptors triggers a series of biochemical reactions that ultimately slow down the movement of the gut . This action allows more time for the absorption of fluids and nutrients back into the body, reducing the volume and frequency of bowel movements .
Pharmacokinetics
It is metabolized in the liver via oxidative N-demethylation, with CYP2C8 and CYP3A4 playing major roles . The majority of the drug is excreted in the feces, with only a small percentage being excreted in the urine .
Result of Action
The primary result of Loperamide-d6 Hydrochloride’s action is the reduction of diarrhea symptoms. It achieves this by slowing down an overactive bowel, which allows the body to absorb more water and salts from the bowel . This makes the stool less watery and decreases the number of times you go to the toilet .
Action Environment
The efficacy and stability of Loperamide-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of P-glycoprotein inhibitors can increase the plasma levels of Loperamide-d6 Hydrochloride . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medical conditions .
未来方向
In children who are younger than 3 y, malnourished, moderately or severely dehydrated, systemically ill, or have bloody diarrhea, adverse events outweigh benefits even at doses ≤0.25 mg/kg/d. In children who are older than 3 y with no/minimal dehydration, loperamide may be a useful adjunct to oral rehydration and early refeeding .
生化分析
Biochemical Properties
Loperamide-d6 Hydrochloride acts by slowing intestinal motility and affecting water and electrolyte movement through the bowel . It binds to the mu-opioid receptor expressed on the circular and longitudinal intestinal muscle . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity .
Cellular Effects
Loperamide-d6 Hydrochloride influences cell function by suppressing the excitability of enteric neurons . This results in a reduction of gastrointestinal motility, which can help control symptoms of diarrhea .
Molecular Mechanism
The molecular mechanism of action of Loperamide-d6 Hydrochloride involves its binding to the mu-opioid receptor. This binding triggers a series of downstream effects that ultimately lead to the inhibition of enteric nerve activity . This results in slowed intestinal motility and altered water and electrolyte movement through the bowel .
Temporal Effects in Laboratory Settings
The effects of Loperamide-d6 Hydrochloride can be observed quickly, within 1 to 2 hours, and improvements in clinical signs should follow .
Dosage Effects in Animal Models
In animal models, the dosage of Loperamide-d6 Hydrochloride can significantly impact its effects. For instance, in dogs and cats, the recommended dosage ranges from 0.04 to 0.2 mg/kg, administered orally every 8 to 12 hours . Overdose can lead to constipation, bloat, and sleepiness .
Metabolic Pathways
The primary metabolic pathway of Loperamide-d6 Hydrochloride is oxidative N-demethylation, mediated by CYP2C8 and CYP3A4 . CYP2B6 and CYP2D6 also play a minor role in loperamide N-demethylation . The metabolites of loperamide are pharmacologically inactive .
Transport and Distribution
Loperamide-d6 Hydrochloride is transported and distributed within cells and tissues primarily through its high lipophilicity . This allows it to readily cross cell membranes and exert its effects.
Subcellular Localization
The subcellular localization of Loperamide-d6 Hydrochloride is largely within the cells of the intestinal tract, where it exerts its effects by binding to the mu-opioid receptor . This receptor is expressed on the circular and longitudinal intestinal muscle , allowing Loperamide-d6 Hydrochloride to effectively slow intestinal motility and alter water and electrolyte movement through the bowel .
属性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPOBZJRVSMDS-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
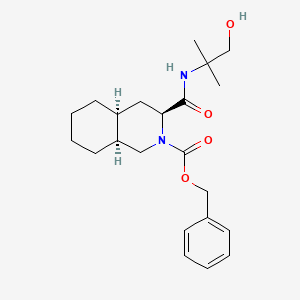
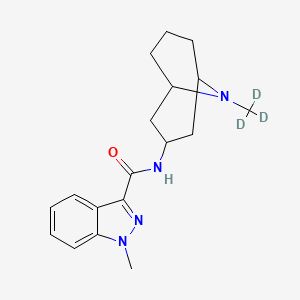
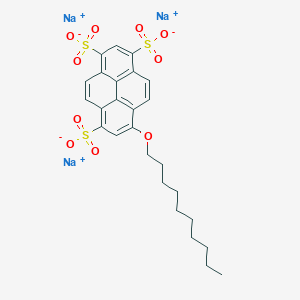
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
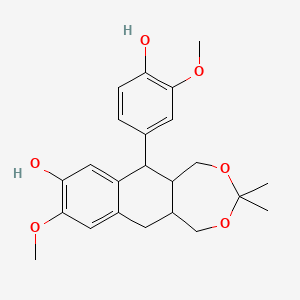
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

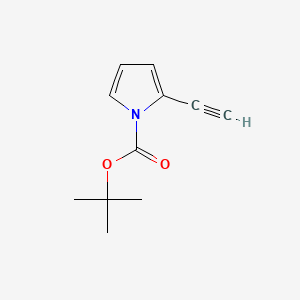
![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
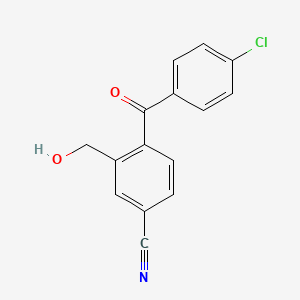
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
